REACTION_CXSMILES
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[CH3:1][O:2][C:3]1[CH:4]=[C:5]([C:12]([OH:14])=[O:13])[C:6](=[CH:10][CH:11]=1)[C:7]([OH:9])=O.C(OC(=O)C)(=O)C>>[CH3:1][O:2][C:3]1[CH:4]=[C:5]2[C:12](=[O:13])[O:14][C:7](=[O:9])[C:6]2=[CH:10][CH:11]=1
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Name
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|
Quantity
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959 g
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Type
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reactant
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Smiles
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COC=1C=C(C(C(=O)O)=CC1)C(=O)O
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Name
|
|
Quantity
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2 L
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Type
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reactant
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Smiles
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C(C)(=O)OC(C)=O
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Control Type
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AMBIENT
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
|
warmed to reflux
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Type
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TEMPERATURE
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Details
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After 2 hours at reflux the solution
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Duration
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2 h
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Type
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FILTRATION
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Details
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was filtered while hot
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Type
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TEMPERATURE
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Details
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it was cooled at -70° C. overnight
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Duration
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8 (± 8) h
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Type
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FILTRATION
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Details
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The solid precipitate was recovered by suction filtration
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Type
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WASH
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Details
|
washed with petroleum either (40°-60°) and air
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Type
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CUSTOM
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Details
|
dried
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Name
|
|
Type
|
|
Smiles
|
COC=1C=C2C(C(=O)OC2=O)=CC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |